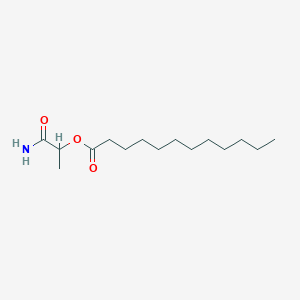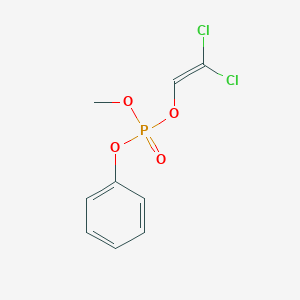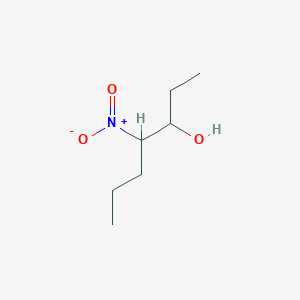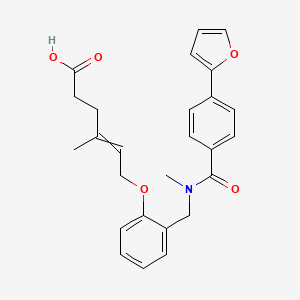
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of 4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene involves multiple steps, including nitration, bromination, and cyclization reactions. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene can be compared with other similar compounds, such as:
4-bromo-2,5,7-trinitrofluoren-9-one: Shares similar structural features but lacks the cyclohexen-1-yl group.
1-(cyclohexen-1-yl)naphthalene: Contains the cyclohexen-1-yl group but lacks the nitro and bromo substituents.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
1064-56-8 |
|---|---|
Molecular Formula |
C29H20BrN3O7 |
Molecular Weight |
602.4 g/mol |
IUPAC Name |
4-bromo-2,5,7-trinitrofluoren-9-one;1-(cyclohexen-1-yl)naphthalene |
InChI |
InChI=1S/C16H16.C13H4BrN3O7/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h4-7,9-12H,1-3,8H2;1-4H |
InChI Key |
VKHFWXIYNICFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC3=CC=CC=C32.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



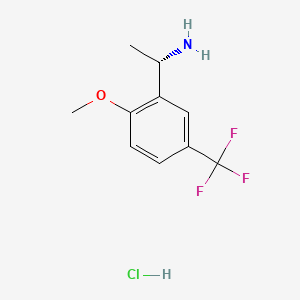

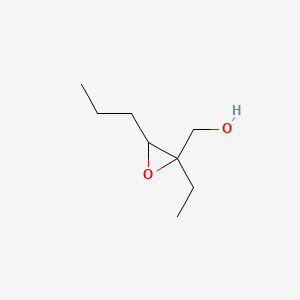
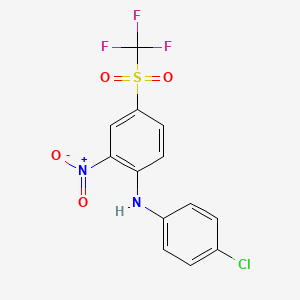
![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)
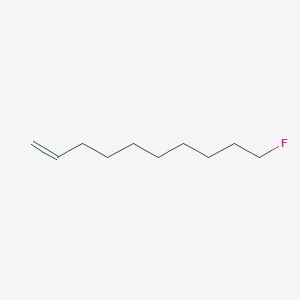
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
